molecular formula C20H22N2S B2610243 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207043-59-1

2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No.: B2610243
CAS No.: 1207043-59-1
M. Wt: 322.47
InChI Key: AWUZEKYTVRVBQE-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1,5-di-p-tolyl-1H-imidazole ( 1207043-59-1) is a high-purity organic compound supplied for advanced research and development applications. This chemical features an imidazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . The molecular structure includes two para -methylphenyl (p-tolyl) substituents and an isopropylthio side chain, contributing to specific steric and electronic properties ideal for exploring structure-activity relationships. With a molecular formula of C20H22N2S and a molecular weight of 322.47 g/mol , this compound serves as a valuable building block or intermediate in drug discovery projects. Researchers leverage imidazole-based compounds for their wide range of pharmacological properties, which include antibacterial, antifungal, and anticancer activities . The specific substitution pattern on this imidazole core makes it a particularly interesting candidate for the synthesis of novel chemical entities and for targeting various enzymes and receptors in biological systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions of 2-8°C are recommended to maintain the integrity and stability of the compound .

Properties

IUPAC Name

1,5-bis(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-14(2)23-20-21-13-19(17-9-5-15(3)6-10-17)22(20)18-11-7-16(4)8-12-18/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZEKYTVRVBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-di-p-tolyl-1H-imidazole with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted imidazole compounds depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole serves as a versatile building block for synthesizing more complex molecules, which can be utilized in various chemical reactions and material science applications.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition zones ranging from 15 mm to 32 mm against strains such as Staphylococcus aureus and Escherichia coli .
    Bacterial StrainZone of Inhibition (mm)
    E. coli28
    S. aureus32
    Bacillus subtilis31
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it induces apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 10 µM .
    CompoundCell LineIC50 (µM)Mechanism of Action
    IPM714HCT1161.74Apoptosis induction via PI3K/AKT/mTOR
    Imidazole ChalconeA549<10Tubulin polymerization inhibition
  • Anti-inflammatory Activity : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for anti-inflammatory therapies. Its structure allows it to interact effectively with inflammatory pathways .

Medicine

The unique structural features of this compound make it a potential therapeutic agent. Its interactions with specific molecular targets can modulate enzyme or receptor activity, enhancing its therapeutic efficacy.

Industrial Applications

In industry, 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole is utilized in the development of advanced materials and catalysts. Its chemical properties allow for innovative applications in material science, particularly in creating new compounds with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylthio group may play a crucial role in enhancing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs include:

2-(benzylthio)-4,5-diphenyl-1H-imidazole derivatives (e.g., compounds 2a-g from ).

1,5-diaryl imidazoles with varying thioether groups.

Compound Name R Group (Position 2) Substituents (Positions 1,5) Synthesis Method Reported Activity
2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole Isopropylthio 1,5-di-p-tolyl Coupling of imidazole-2-thiol with isopropyl bromide (inferred) Not explicitly reported
2-(benzylthio)-4,5-diphenyl-1H-imidazole (2a-g) Benzylthio 4,5-diphenyl Benzyl bromide coupling [12] Antibacterial (e.g., S. aureus)

Structural and Functional Insights :

  • Positional Isomerism : The target compound’s 1,5-di-p-tolyl arrangement introduces steric hindrance and electron-donating methyl groups, contrasting with 4,5-diphenyl analogs. This may reduce planarity, affecting π-π stacking in biological targets.
  • Thioether Groups: The isopropylthio group (aliphatic) vs. benzylthio (aromatic) alters lipophilicity (LogP). Isopropylthio likely increases solubility in nonpolar environments compared to benzylthio, which has higher molecular weight and aromatic surface area.
  • Synthetic Routes : Both compounds derive from imidazole-2-thiol intermediates. The target compound’s synthesis likely mirrors ’s method, substituting benzyl bromide with isopropyl bromide .
Crystallographic and Computational Analysis
  • Structural Characterization : SHELX programs (e.g., SHELXL) are standard for refining such small molecules. The di-p-tolyl substituents may introduce crystallographic challenges (e.g., twinning) due to steric crowding, necessitating high-resolution data for accurate refinement .

Biological Activity

2-(Isopropylthio)-1,5-di-p-tolyl-1H-imidazole is a compound of interest due to its potential biological activities. The imidazole ring is a significant structural feature that contributes to various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound features an imidazole core substituted with isopropylthio and two p-tolyl groups. The imidazole moiety is known for its ability to interact with biological targets through various mechanisms, including hydrogen bonding and π–π stacking interactions.

1. Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation.

  • Mechanism of Action : Studies indicate that imidazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways. For instance, compounds similar to 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
  • Case Studies : In vitro studies demonstrated that related imidazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells. The IC50 values for these compounds ranged from 1 to 10 µM, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Mechanism of Action
IPM714HCT1161.74Apoptosis induction via PI3K/AKT/mTOR
Imidazole ChalconeA549<10Tubulin polymerization inhibition

2. Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been documented. The compound's structure allows it to interact with bacterial membranes and enzymes.

  • Antibacterial Studies : Research indicates that derivatives similar to 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition ranging from 15 mm to 32 mm .
Bacterial StrainZone of Inhibition (mm)
E. coli28
S. aureus32
B. subtilis31

3. Anti-inflammatory Activity

Imidazole derivatives are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines.

  • Research Findings : Studies have demonstrated that certain imidazole compounds can significantly reduce levels of TNF-α and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of imidazole derivatives typically involves condensation reactions between substituted precursors. For example, 1,5-di-p-tolyl-1H-imidazole can react with isopropylthiol in the presence of a base (e.g., sodium hydride or potassium carbonate) under inert conditions . To optimize reaction yield and purity, researchers should:

  • Vary reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to identify critical factors .
  • Monitor progress via thin-layer chromatography (TLC) or HPLC , adjusting reaction time based on intermediate stability.
  • Purify the product via column chromatography or recrystallization, guided by solubility data .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and isopropylthio groups (δ 1.2–1.4 ppm for CH₃) .
  • X-ray crystallography: Resolve crystal packing and confirm substituent positions (e.g., compare with 4,5-dimethyl-2-phenyl analogs) .
  • Density Functional Theory (DFT): Calculate molecular orbitals to predict reactivity, such as sulfur’s nucleophilicity or aromatic ring stability .

Advanced Research Questions

Q. Q3. How can computational methods predict reaction pathways and regioselectivity for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., using Gaussian or ORCA) enable:

  • Reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation .
  • Regioselectivity analysis: Compare activation energies for substitution at sulfur vs. nitrogen sites .
  • Machine learning integration: Train models on existing imidazole reaction datasets to predict optimal catalysts or solvents .

Q. Q4. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Methodological Answer: Discrepancies may arise from solvent effects or approximations in computational models. To resolve these:

  • Cross-validate with multiple methods (e.g., experimental kinetics vs. DFT with implicit/explicit solvation) .
  • Reassess assumptions: Verify protonation states or tautomeric forms in simulations using pH-dependent NMR .
  • Collaborative feedback: Use experimental results to refine computational parameters (e.g., basis sets), creating a closed-loop workflow .

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?

Methodological Answer: To explore bioactivity (e.g., antimicrobial or anticancer potential):

  • Systematic substitution: Replace isopropylthio with cyclopentylthio or arylthio groups and compare IC₅₀ values .
  • Docking studies: Model interactions with target proteins (e.g., cytochrome P450) using AutoDock or Schrödinger .
  • In vivo validation: Test pharmacokinetics in zebrafish or murine models, correlating solubility (LogP) with bioavailability .

Methodological Challenges

Q. Q6. How should researchers address reproducibility issues in synthesizing this compound?

Methodological Answer: Reproducibility challenges often stem from trace impurities or moisture sensitivity. Mitigation strategies include:

  • Strict anhydrous conditions: Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Batch consistency: Document solvent purity (e.g., HPLC-grade) and catalyst lot numbers .
  • Open-science practices: Share detailed protocols via platforms like Zenodo or protocols.io .

Q. Q7. What methodologies assess the ecological impact or toxicity of this compound?

Methodological Answer: While toxicity data may be limited (see Safety Data Sheets) , researchers can:

  • Use predictive models: Apply QSAR (Quantitative Structure-Activity Relationship) tools like TEST or ECOSAR to estimate LC₅₀ or bioaccumulation .
  • Comparative studies: Analyze analogs (e.g., 2-ethylthio derivatives) for shared toxicophores .
  • Microtox assays: Test acute toxicity in Vibrio fischeri or Daphnia magna .

Q. Q8. How can advanced spectroscopic techniques elucidate degradation pathways under varying pH or UV exposure?

Methodological Answer:

  • LC-MS/MS: Identify degradation products (e.g., sulfoxides or imidazole ring-opened species) .
  • UV/Vis spectroscopy: Track absorbance shifts during photodegradation, correlating with DFT-predicted excited-state behavior .
  • EPR spectroscopy: Detect radical intermediates formed under oxidative conditions .

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